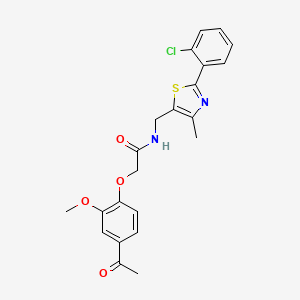

2-(4-acetyl-2-methoxyphenoxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-13-20(30-22(25-13)16-6-4-5-7-17(16)23)11-24-21(27)12-29-18-9-8-15(14(2)26)10-19(18)28-3/h4-10H,11-12H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQMAULRAZCHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)COC3=C(C=C(C=C3)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide , with the molecular formula and a molecular weight of approximately 444.9 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its interactions with various biological targets, including receptors and enzymes. Key areas of focus include:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties, particularly through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The thiazole moiety is known for modulating inflammatory pathways, which may be applicable in treating conditions like arthritis.

- Antimicrobial Properties : The presence of the methoxyphenoxy group suggests potential antimicrobial activity against various pathogens.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, particularly in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Inhibits growth of specific bacteria |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Impact | Reference |

|---|---|---|

| Methoxy group | Enhances lipophilicity | |

| Thiazole ring | Increases anti-inflammatory potential | |

| Acetyl group | Improves receptor binding affinity |

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

- Anti-inflammatory Research : In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls .

- Antimicrobial Screening : The compound showed promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL, indicating its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole derivatives exhibit promising anticancer properties. Studies have shown that the thiazole moiety can interact with various biological targets involved in cancer progression. For instance, compounds similar to 2-(4-acetyl-2-methoxyphenoxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide have demonstrated efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The incorporation of the chlorophenyl group in this compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly in modulating glutamate receptors. This action could position it as a candidate for treating neurodegenerative diseases or conditions characterized by excitotoxicity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including those similar to the compound , demonstrated a significant reduction in tumor size in xenograft models of breast cancer. The study revealed that treatment led to a decrease in Ki67 expression, a marker for cell proliferation, suggesting effective anticancer activity .

Case Study 2: Antimicrobial Testing

In vitro tests on derivatives containing the chlorophenyl group showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for development as new antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and acetyl groups serve as primary hydrolysis targets:

Mechanistic Notes :

-

Acid-catalyzed acetamide hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Base-mediated acetyl hydrolysis involves hydroxide ion attack at the ketone carbon, forming a tetrahedral intermediate .

Oxidation Reactions

Oxidative modifications occur at the methoxy group and thiazole-bound methyl group:

Structural Insights :

-

Methoxy demethylation requires strong oxidants but retains aromatic integrity .

-

Methyl oxidation to carboxylic acid on thiazole follows a radical mechanism, stabilized by the electron-withdrawing chlorophenyl group .

Electrophilic Substitution on Thiazole

The 4-methylthiazole ring undergoes regioselective electrophilic reactions:

Key Factors :

-

Electron-deficient thiazole ring directs electrophiles to C3/C5 positions .

-

Steric protection from the adjacent chlorophenyl group limits substitution at C2 .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in Pd-catalyzed cross-couplings:

Optimization Notes :

-

Suzuki couplings tolerate aqueous conditions due to thiazole’s hydrolytic stability .

-

Buchwald-Hartwig aminations require bulky ligands to prevent catalyst poisoning by the acetamide .

Stability and Degradation Pathways

Critical stability data under varied conditions:

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- The 4-methylthiazole moiety contrasts with thiazolidinone () or benzo[d]thiazole () systems, altering conformational flexibility and electronic properties.

Key Observations :

- The target compound’s synthesis may require regioselective coupling steps due to its complex substituents, contrasting with simpler one-pot reactions for thiazolidinones ().

- Halogenated aromatic systems (e.g., 2-chlorophenyl) may necessitate protective group strategies to avoid side reactions .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.